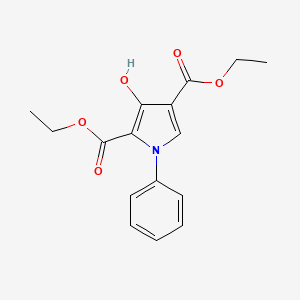
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, which is confirmed by IR, NMR, and mass spectra . Another method involves the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, followed by alkylation with ethyl chloroacetate using potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diethyl 3-oxo-1-phenyl-1H-pyrrole-2,4-dicarboxylate, while reduction could produce this compound with modified functional groups.
Scientific Research Applications
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form hydrogen bonds and participate in redox reactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound used in the synthesis of trisubstituted pyrroles.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate:
Uniqueness
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its phenyl and hydroxy groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
65171-76-8 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
diethyl 3-hydroxy-1-phenylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-3-21-15(19)12-10-17(11-8-6-5-7-9-11)13(14(12)18)16(20)22-4-2/h5-10,18H,3-4H2,1-2H3 |
InChI Key |
WOTPRAGEWZGFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1O)C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
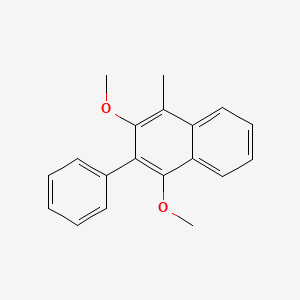
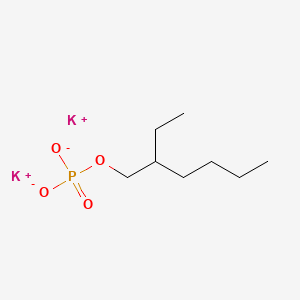


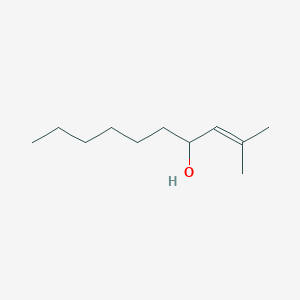
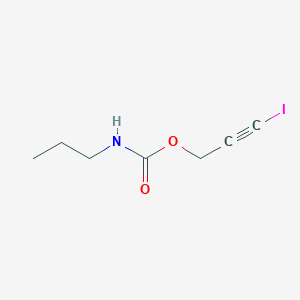
![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)

![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)


